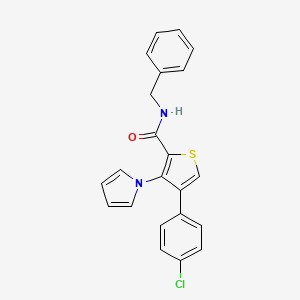

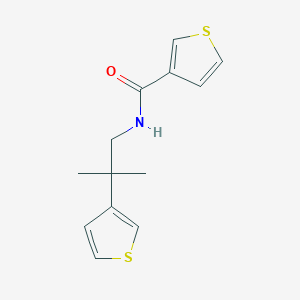

![molecular formula C17H16N4OS B2546756 N-([2,3'-bipyridin]-4-ylmethyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1903169-05-0](/img/structure/B2546756.png)

N-([2,3'-bipyridin]-4-ylmethyl)-2,4-dimethylthiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-([2,3'-bipyridin]-4-ylmethyl)-2,4-dimethylthiazole-5-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various similar compounds with potential biological applications, which can provide insights into the analysis of the compound . These compounds are primarily benzamide derivatives with potential applications in medicinal chemistry due to their ability to bind nucleotide protein targets , and antipyrine derivatives with significant intermolecular interactions and stabilization contributions from electrostatic energy .

Synthesis Analysis

The synthesis of related compounds involves the use of starting materials such as 4-aminophenazone, also known as antipyrine, which is a non-steroidal anti-inflammatory drug of great interest in drug chemistry . Another synthesis method reported involves cyclization reactions, saponification, and condensation steps to create pyrazolo[1,5-a]pyrimidine derivatives . These methods could potentially be adapted for the synthesis of "this compound" by altering the starting materials and reaction conditions to incorporate the bipyridin and thiazole moieties.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray crystallography, which reveals the presence of hydrogen bonds and π-interactions that stabilize the crystal packing . These findings suggest that similar analyses could be conducted on "this compound" to understand its molecular geometry, intermolecular interactions, and potential binding sites for biological targets.

Chemical Reactions Analysis

The chemical reactions of related compounds involve interactions with biological targets such as human recombinant alkaline phosphatase and ecto-5'-nucleotidases, where the compounds exhibit inhibitory potential . Additionally, the antimicrobial activity of novel N-aryl piperazine derivatives has been evaluated, showing potential against various bacterial and fungal strains . These reactions indicate that "this compound" may also interact with similar biological targets and possess biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, related compounds have been evaluated for their anticancer activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles . These studies suggest that the compound could also be analyzed for its solubility, stability, and potential efficacy as a therapeutic agent.

Applications De Recherche Scientifique

Antitumor Activity

Compounds with structures similar to "N-([2,3'-bipyridin]-4-ylmethyl)-2,4-dimethylthiazole-5-carboxamide" have been investigated for their potent antitumor activities. For example, derivatives of thiazole-5-carboxamides have shown excellent antiproliferative activity against both hematological and solid tumor cell lines, with certain compounds demonstrating complete tumor regressions in xenograft models of chronic myelogenous leukemia (CML) due to their dual Src/Abl kinase inhibition properties (Lombardo et al., 2004).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of related compounds, such as N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamides, have been explored. These compounds exhibit promising activity against various microorganisms and show significant radical scavenging and ferrous ion chelating activities, highlighting their potential in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).

Catalysis and Synthesis

In catalysis, compounds containing bipyridine and thiazole moieties have been utilized to develop bimetallic composite catalysts for efficient synthesis in aqueous media. Such catalysts have been applied in the Suzuki reaction, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings, suggesting potential applications in organic synthesis and pharmaceutical manufacturing (Bumagin et al., 2019).

Corrosion Inhibition

Investigations into the inhibitory effects of bipyrazole compounds, which share functional groups with "this compound," have demonstrated their efficacy in protecting pure iron from corrosion in acidic media. Such studies underscore the compound's potential utility in material science, particularly in corrosion prevention and control (Chetouani et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,4-dimethyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c1-11-16(23-12(2)21-11)17(22)20-9-13-5-7-19-15(8-13)14-4-3-6-18-10-14/h3-8,10H,9H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVBKSDDGAXTRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

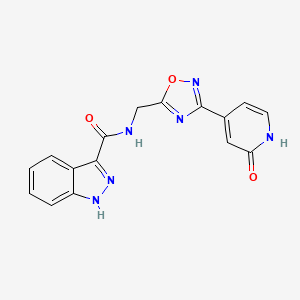

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2546677.png)

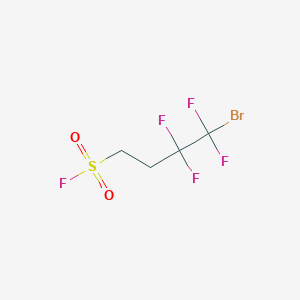

![(E)-4-(Dimethylamino)-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]but-2-enamide](/img/structure/B2546679.png)

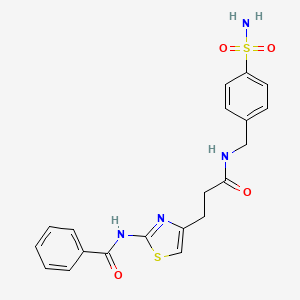

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2546680.png)

![N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B2546684.png)

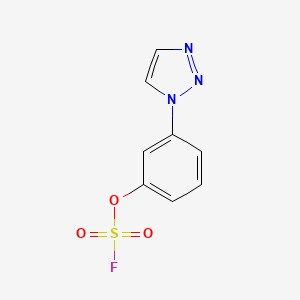

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2546688.png)

![2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2546689.png)

![2-(ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2546691.png)

![[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2546696.png)